![molecular formula C29H20N2O5S B2768733 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 441290-29-5](/img/structure/B2768733.png)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. It was first synthesized in 2009 by researchers at the University of Cambridge, UK, and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Scientific Research Applications
Synthetic Methodologies
A range of synthetic approaches has been developed to create derivatives and analogs of anthracene-based compounds, showcasing the versatility of these molecules in chemical synthesis. For instance, Owton et al. (1995) demonstrated the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analog of the osteoarthritis drug rhein, highlighting a method that could be adapted for the synthesis of related compounds including N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide derivatives (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Pharmacological Applications
The pharmacological effects of novel anthracene derivatives have been investigated, particularly focusing on their potential as antihyperlipidemic agents. Shattat et al. (2013) synthesized a novel series of 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides and studied their antihyperlipidemic effect on hyperlipidemic rats, finding significant potential for these compounds in reducing elevated plasma triglyceride and total cholesterol levels, which may contribute to their cardioprotective and antiatherosclerotic roles (Shattat, Al-qirim, Sheikha, Al-Hiari, Sweidan, Al-Qirim, Hikmat, Hamadneh, & Al-kouz, 2013).
Electroluminescent Properties
Explorations into the electroluminescent properties of anthracene derivatives, such as the work by Lee et al. (2015) on the synthesis and study of 9,10-diphenylanthracene containing 9H-carbazole derivatives for blue organic light-emitting diodes, suggest the potential for these compounds in electronic and photonic applications, although not directly related to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide, it highlights the broad research interest in anthracene derivatives (Lee, Park, Kim, Lee, Lee, Kim, & Yoon, 2015).
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O5S/c32-27-21-7-2-3-8-22(21)28(33)26-23(27)9-5-10-24(26)30-29(34)19-12-14-20(15-13-19)37(35,36)31-17-16-18-6-1-4-11-25(18)31/h1-15H,16-17H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBSSQMCKPXWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.